molecular formula C10H15NO2 B13789182 (+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol

(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol

Cat. No.: B13789182
M. Wt: 186.26 g/mol
InChI Key: SQVIAVUSQAWMKL-ZBJDZAJPSA-N
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Description

(+/-)-Etilefrin, also known as (+/-)-Etilefrine, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol, Ethylphenylephrine, and Etiladrianol, is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to epinephrine and norepinephrine and is primarily used as a vasopressor to treat hypotension (low blood pressure). The compound exhibits both alpha and beta-adrenergic activity, which contributes to its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Etilefrin typically involves the reaction of 3-hydroxyacetophenone with ethylamine under reductive amination conditions. The process can be summarized as follows:

    Starting Material: 3-hydroxyacetophenone

    Reagent: Ethylamine

    Catalyst: Reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst (e.g., palladium on carbon)

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under mild heating.

Industrial Production Methods

In industrial settings, the production of (+/-)-Etilefrin may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Etilefrin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-hydroxyacetophenone derivatives.

    Reduction: Formation of ethylaminoethanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.

Scientific Research Applications

(+/-)-Etilefrin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of adrenergic receptor interactions and synthetic methodologies.

    Biology: Investigated for its effects on cardiovascular physiology and its role in modulating blood pressure.

    Medicine: Used in clinical research to develop new treatments for hypotension and other cardiovascular conditions.

    Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.

Comparison with Similar Compounds

(+/-)-Etilefrin is similar to other sympathomimetic amines, such as epinephrine, norepinephrine, and phenylephrine. it has unique properties that distinguish it from these compounds:

    Epinephrine: (+/-)-Etilefrin has a longer duration of action and is less potent in stimulating beta-adrenergic receptors.

    Norepinephrine: (+/-)-Etilefrin has a more balanced activity on both alpha and beta receptors, whereas norepinephrine primarily stimulates alpha receptors.

    Phenylephrine: (+/-)-Etilefrin has a broader spectrum of activity, affecting both alpha and beta receptors, while phenylephrine primarily targets alpha receptors.

Similar Compounds

  • Epinephrine
  • Norepinephrine
  • Phenylephrine
  • Dopamine
  • Isoproterenol

Properties

Molecular Formula

C10H15NO2

Molecular Weight

186.26 g/mol

IUPAC Name

3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2

InChI Key

SQVIAVUSQAWMKL-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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